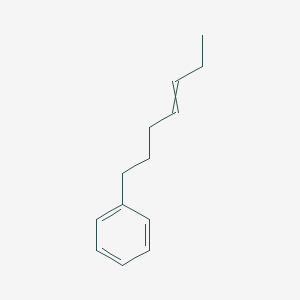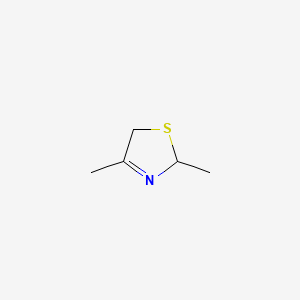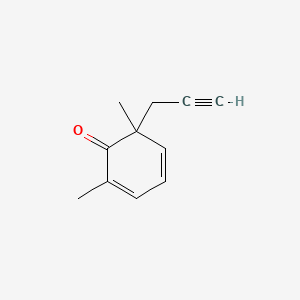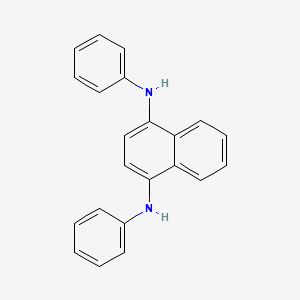
1,4-Bis(phenylamino)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(phenylamino)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two phenylamino groups attached to the 1 and 4 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(phenylamino)naphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-dichloronaphthalene with aniline in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
1,4-Dichloronaphthalene+2Aniline→this compound+2HCl
Another method involves the use of copper (II) oxide nanoparticles as a catalyst in a three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione under mild, ambient, and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(phenylamino)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(phenylamino)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(phenylamino)naphthalene involves its interaction with molecular targets through various pathways:
Redox Reactions: The compound can undergo redox reactions, influencing cellular redox states and affecting biological processes.
Protein Binding: It can bind to proteins, altering their structure and function, which is particularly relevant in its use as a fluorescence dye for detecting protein aggregates.
Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its antimicrobial and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A natural organic compound derived from naphthalene, known for its redox properties and biological activities.
2,3-Disubstituted-1,4-naphthoquinones: Compounds containing arylamine groups with various substitutions, exhibiting significant antimicrobial and antitumor activities.
Uniqueness
1,4-Bis(phenylamino)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescence dye for protein aggregation studies and its potential antimicrobial and antitumor activities set it apart from other similar compounds.
Properties
CAS No. |
7090-21-3 |
|---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-N,4-N-diphenylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C22H18N2/c1-3-9-17(10-4-1)23-21-15-16-22(20-14-8-7-13-19(20)21)24-18-11-5-2-6-12-18/h1-16,23-24H |
InChI Key |
VPGCXUPROOEMER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


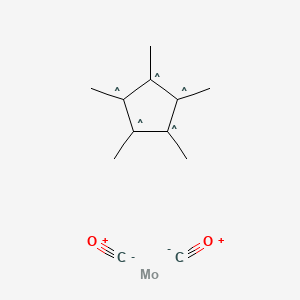
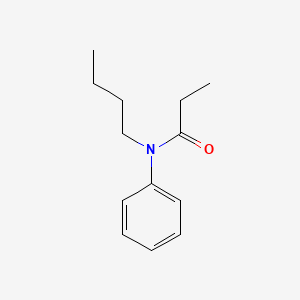
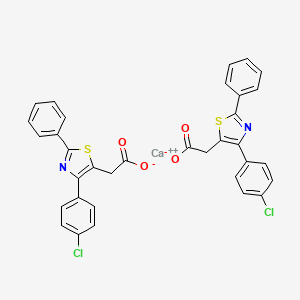

![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
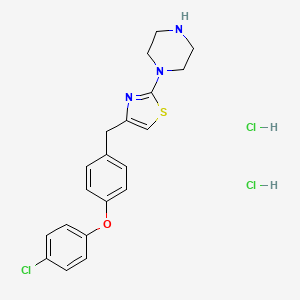
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
